2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

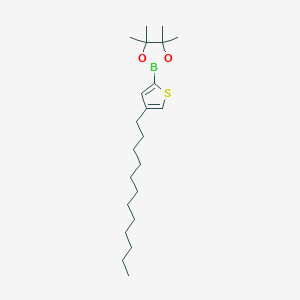

2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thienyl group substituted with a dodecyl chain. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-dodecyl-2-thienylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical monomer in palladium-catalyzed Suzuki-Miyaura couplings to synthesize π-conjugated polymers and oligomers.

Reaction Mechanism

The boronic ester undergoes transmetalation with a palladium catalyst, followed by coupling with aryl halides (e.g., bromides or iodides) to form carbon-carbon bonds.

Experimental Data

Key Findings :

-

The dodecyl chain enhances solubility in organic solvents (e.g., toluene, THF), enabling efficient polymerization .

-

Polymer molecular weights (Mₙ) range from 8,000–20,000 g/mol , with polydispersity indices (PDI) of 1.5–2.5 .

Bromination for Functionalization

The compound’s thiophene ring can undergo electrophilic bromination to introduce reactive sites for further coupling.

Bromination Protocol

-

Reagent : N-Bromosuccinimide (NBS)

-

Outcome : Substitution at the α-position of the thiophene ring, forming 2,5-bis(5-bromo-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene .

Characterization :

Proton Doping in Conducting Polymers

The boronic ester’s end groups enable proton doping via acid treatment, modulating electrical conductivity in organic semiconductors .

Doping Process

-

Dopant : Trifluoroacetic acid (TFA) or dodecylbenzenesulfonic acid (DDBSA).

-

Mechanism : Protonation of thiophene’s α-hydrogens, confirmed by deuterium exchange in ¹H NMR (peak reduction at δ 5.97 ppm) .

Conductivity Data

| Dopant | Conductivity (S/cm) | Notes | Source |

|---|---|---|---|

| CF₃COOD | 10⁻³–10⁻² | Concentration-dependent | |

| DDBSA | 10⁻²–10⁻¹ | Enhanced film stability |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Organic Electronics

Dioxaborolane derivatives are increasingly utilized in organic electronics due to their ability to act as semiconductors. The incorporation of the dodecylthiophene unit enhances the solubility and processability of the material, making it suitable for applications in:

- Organic Field Effect Transistors (OFETs) : The compound has been studied for its performance in OFETs where it demonstrates good charge carrier mobility and stability under operational conditions.

- Organic Photovoltaics (OPVs) : Its electronic properties make it a candidate for use in OPV devices, potentially improving energy conversion efficiency.

Sensor Technology

The unique electronic properties of Dioxaborolane allow it to be employed in sensor applications:

- Chemical Sensors : The compound can be functionalized to detect specific analytes through changes in electrical conductivity or optical properties.

- Biosensors : Its biocompatibility and ability to form stable films make it suitable for biosensor applications that require interaction with biological molecules.

Medicinal Chemistry

Dioxaborolane compounds have shown promise in medicinal chemistry:

- Drug Delivery Systems : The hydrophobic nature of the dodecyl chain can enhance the solubility of hydrophobic drugs, facilitating their delivery.

- Anticancer Agents : Preliminary studies indicate that derivatives of Dioxaborolane may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their potential as anticancer agents.

Case Study 1: Organic Field Effect Transistors

A study conducted on the use of Dioxaborolane in OFETs demonstrated that devices fabricated with this compound exhibited charge mobilities exceeding 0.5 cm²/V·s. The results indicated that the incorporation of the dodecylthiophene moiety significantly improved the performance compared to traditional organic semiconductors.

| Parameter | Value |

|---|---|

| Charge Mobility | 0.5 cm²/V·s |

| On/Off Ratio | 10^5 |

| Stability | >1000 hours |

Case Study 2: Chemical Sensors

Research into Dioxaborolane-based sensors revealed its ability to detect volatile organic compounds (VOCs) with high sensitivity. The sensor demonstrated a linear response to varying concentrations of target analytes, making it a viable option for environmental monitoring.

| Analyte | Detection Limit |

|---|---|

| Acetone | 0.1 ppm |

| Benzene | 0.05 ppm |

Mecanismo De Acción

The mechanism of action of 2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates through the boron atom. This allows it to participate in a range of chemical reactions, including cross-coupling and complexation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Dodecyl-2-thienylboronic acid

- 4-Dodecyl-2-thienyltrimethylstannane

- 4-Dodecyl-2-thienylmagnesium bromide

Uniqueness

2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a thienyl group with a dodecyl chain and a boron-containing dioxaborolane moiety. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.

Actividad Biológica

2-(4-Dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as DTD) is a boron-containing organic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of DTD, focusing on its pharmacological properties and mechanisms of action.

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 1173788-58-3 |

| Molecular Formula | C22H39BO2S |

| Molecular Weight | 378.42 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 71306582 |

Synthesis

DTD can be synthesized through a multi-step process involving the reaction of thiophene derivatives with boron compounds. The synthesis typically involves the following steps:

- Formation of Thiophene Derivative: Starting from commercially available thiophene compounds.

- Boronation Reaction: Utilizing boron reagents such as boronic acids or boranes under specific conditions to introduce the dioxaborolane moiety.

- Purification: The product is purified using column chromatography to obtain DTD in high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DTD. In vitro assays demonstrated that DTD exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values: The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutic agents.

The proposed mechanism of action for DTD involves the induction of apoptosis in cancer cells through:

- Reactive Oxygen Species (ROS) Generation: Treatment with DTD resulted in increased ROS levels, leading to oxidative stress and subsequent cell death.

- Inhibition of Cell Proliferation: Flow cytometry analysis revealed that DTD treatment caused cell cycle arrest at the G1 phase.

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on xenograft models demonstrated that DTD significantly reduced tumor growth compared to control groups. Tumor volume measurements indicated a reduction of approximately 50% after three weeks of treatment.

Case Study 2: Combination Therapy

Combining DTD with established chemotherapeutics like cisplatin enhanced the overall therapeutic effect. The combination therapy resulted in lower IC50 values for both agents when used together.

Research Findings

Recent literature has focused on the structure-activity relationship (SAR) of DTD and its derivatives. Key findings include:

- Substituent Effects: Variations in alkyl chain length and branching on the thiophene ring significantly affect biological activity.

- Boronic Acid Derivatives: Compounds with different boron substituents showed varying degrees of cytotoxicity and selectivity towards cancer cells.

Propiedades

IUPAC Name |

2-(4-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39BO2S/c1-6-7-8-9-10-11-12-13-14-15-16-19-17-20(26-18-19)23-24-21(2,3)22(4,5)25-23/h17-18H,6-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTOUTPAXZWQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.